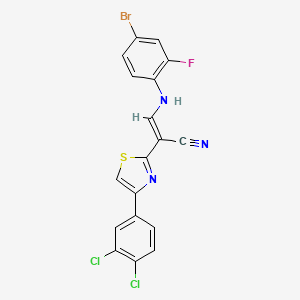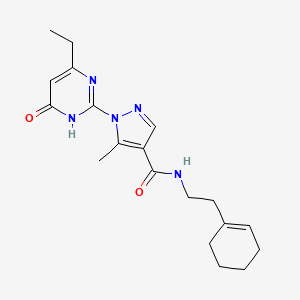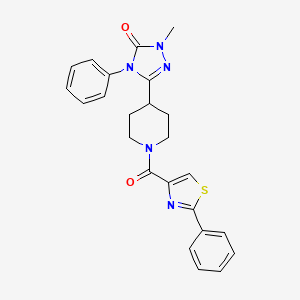
(E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, (E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile, is a derivative of α,β-diarylacrylonitrile. These compounds are known for their interesting photoluminescent properties and potential applications in materials science. The structure of this compound suggests it may exhibit unique physical and chemical characteristics due to the presence of various substituents such as bromo, fluoro, and dichlorophenyl groups attached to the acrylonitrile framework.
Synthesis Analysis
The synthesis of related α,β-diarylacrylonitrile derivatives has been reported through base-catalyzed condensation reactions followed by Suzuki coupling reactions. For instance, 2-(4-Bromophenyl)-3-(4-diphenylaminophenyl)acrylonitrile, a related compound, was synthesized from 4-diphenylaminobenzaldehyde and 2-(4-bromophenyl)acetonitrile . This suggests that the compound of interest could potentially be synthesized using similar methods, with appropriate precursors and reaction conditions tailored to introduce the specific substituents.
Molecular Structure Analysis
The molecular structure of α,β-diarylacrylonitrile derivatives is characterized by the presence of an acrylonitrile group flanked by aryl groups, which can engage in various intermolecular interactions. For example, in some cases, molecules are linked into chains or sheets by hydrogen bonds, such as C-H...N and C-H...π(arene) interactions . The presence of electron-withdrawing and electron-donating substituents in the compound of interest could influence its molecular conformation and the nature of its intermolecular interactions.
Chemical Reactions Analysis
While specific chemical reactions of (E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile are not detailed in the provided papers, related compounds exhibit reactivity typical of acrylonitriles. These reactions may include nucleophilic addition due to the electron-deficient carbon of the nitrile group, as well as potential participation in further coupling reactions, given the presence of halogen substituents that can act as leaving groups in substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of α,β-diarylacrylonitrile derivatives are influenced by their molecular structure. The compound of interest is likely to exhibit photoluminescent properties, as similar compounds have been shown to emit green fluorescence with maximum emission peaks ranging from 500–550 nm in solution and in the solid state under UV irradiation . Additionally, these compounds have demonstrated good thermal stability, with decomposition temperatures between 279–386 °C . The specific substituents on the compound of interest may further modulate these properties, potentially leading to variations in luminescence and thermal behavior.
Applications De Recherche Scientifique
Chemical Synthesis and Structure Analysis :
- The reduction of similar compounds with lithium aluminum hydride was explored, yielding derivatives with confirmed structures via X-ray diffraction analysis (Frolov et al., 2005).
- The synthesis of novel thiazolylacrylonitriles with fungicidal activity was investigated, highlighting the potential biological applications of these compounds (Shen De-long, 2010).
- Studies on the synthesis and antioxidant activity of related thiazolidin-4-one derivatives have been conducted (El Nezhawy et al., 2009).
Corrosion Inhibition :
- Halogen-substituted thiazole derivatives, similar in structure to the compound , have been examined as corrosion inhibitors for mild steel in acidic environments (Gong et al., 2019).
Cancer Research :
- Dichlorophenylacrylonitriles, related to the compound, have shown selective cytotoxicity against breast cancer cells in vitro (Baker et al., 2018).
Antimicrobial Activity :
- Novel derivatives of similar structure have been synthesized and shown potent antimicrobial activity against various bacteria and fungi (Liaras et al., 2011).
Optical and Spectroscopic Applications :
- Donor-acceptor substituted thiophene dyes, structurally related to the compound, have been synthesized for enhanced nonlinear optical limiting, indicating potential use in optoelectronics (Anandan et al., 2018).
Chemical Sensors :
- Benzimidazole and benzimidazo[1,2-a]quinoline derivatives, related to the compound, have been explored as potential chemosensors for different cations (Hranjec et al., 2012).
Propriétés
IUPAC Name |
(E)-3-(4-bromo-2-fluoroanilino)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9BrCl2FN3S/c19-12-2-4-16(15(22)6-12)24-8-11(7-23)18-25-17(9-26-18)10-1-3-13(20)14(21)5-10/h1-6,8-9,24H/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBUNEABVYFSKR-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)Br)F)C#N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)/C(=C/NC3=C(C=C(C=C3)Br)F)/C#N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9BrCl2FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3003732.png)



![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B3003738.png)
![6-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide](/img/structure/B3003739.png)
![2-[(4-iodophenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B3003740.png)
![4-[[1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B3003745.png)
![1-{4-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepan-1-yl}prop-2-en-1-one](/img/structure/B3003747.png)
![2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B3003748.png)
![2-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N-cyclopropylbenzamide](/img/structure/B3003751.png)

![Methyl (E)-4-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethylamino]-4-oxobut-2-enoate](/img/structure/B3003753.png)
